Tropolone Tosylate

Übersicht

Beschreibung

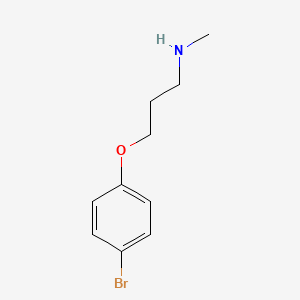

Tropolone tosylate is a derivative of tropolone, which is part of a family of natural products known as troponoids. These compounds are characterized by a seven-membered aromatic ring and are primarily synthesized by plants and fungi. Troponoids, including tropolone tosylate, are known for their significant antibacterial and antifungal activities, especially against antibiotic-resistant bacteria. They also exhibit a range of other biological activities, such as antiviral, antitumor, antioxidant, anti-inflammatory, and insecticidal properties .

Synthesis Analysis

The synthesis of tropolone tosylate and related compounds has been explored through various methods. One approach involves the hetero Diels-Alder reaction of benzotropolone with other organic compounds to generate analogues of natural tropolone products . Another method includes the use of alkynyliodonium salts in the synthesis of tropoloisoquinoline alkaloids, which are structurally related to tropolone tosylate . Additionally, the oxidative amination of tropolone has been studied, leading to the formation of various aminotropolone derivatives .

Molecular Structure Analysis

The molecular structure of tropolone tosylate and its derivatives is crucial for their biological activity. Studies have shown that the seven-membered aromatic ring is a common feature in these compounds. The molecular biosynthetic pathways of tropolones involve ring expansion from a six-membered ring, which is a key step in their formation . The structure of tropolone tosylate is further modified through various chemical reactions, which can affect its biological properties .

Chemical Reactions Analysis

Tropolone tosylate undergoes several chemical reactions that contribute to its diverse biological activities. For instance, the decomposition of tropone tosylhydrazone sodium salt in the presence of cyclopentadienone derivatives leads to [4+2]-type cycloaddition reactions, producing cycloheptatrienylidene or 1,2,4,6-cycloheptatetraene . The oxidative amination of tropolone results in the formation of aminotropolone derivatives, which have different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tropolone tosylate are influenced by its molecular structure and the presence of functional groups. The hydrolysis reaction rates of tropolone tosylate have been investigated in various media, and specific salt effects have been observed, which can alter the reaction rates . The synthesis and photoisomerization of derivatives of tropolone have also been studied, revealing insights into the reactivity and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Photoluminescence Properties of Boron Tropolonate Complexes

- Application : Tropolone is used in the synthesis of boron complexes. These complexes exhibit photoluminescence, and room-temperature phosphorescence (RTP) was observed from the halogenated derivatives .

- Methods : The boron complexes based on tropolone were synthesized, and their photoluminescence properties were studied .

- Results : It was revealed that the aromaticity of tropolone was enhanced by boron complexation. Importantly, all boron complexes exhibited photoluminescence .

-

- Application : Tropolone sesquiterpenoids are a class of fungal secondary metabolites that contain the structural motif of a core 11-membered macrocycle derived from humulene, which is connected to one or two polyketide-derived tropolones via dihydropyran rings .

- Methods : These compounds are formed via a key hetero-Diels–Alder (hDA) reaction between a tropolone quinomethide derived from a polyketide pathway and the sesquiterpene humulene .

- Results : They possess diverse and potent bioactivities .

-

Fused Heterocycles and Complexes

- Application : Tropolone has been used to make fused heterocycles, Ga (III) and In (III) complexes, and other materials .

- Methods : The synthesis involves the reaction of Tropolone with Gallium (III) or Indium (III) to form the respective complexes .

- Results : The resulting complexes have potential applications in various fields .

-

- Application : Tropolone derivatives, which are antioxidants with natural or synthetic origins, have a wide range of uses in cosmetics, pharmaceuticals, perfumes, home items, and the nutraceutical business .

- Methods : The synthesis of Tropolone derivatives involves various chemical reactions .

- Results : The resulting products are used in various industries for their antioxidant properties .

-

- Application : Tropolone has many properties that attest to its aromatic character - it resists hydrogenation, undergoes diazo coupling, and can be nitrated, sulfonated, and substituted with halogens .

- Methods : Various chemical reactions are used to demonstrate the aromatic character of Tropolone .

- Results : The results of these reactions confirm the aromatic nature of Tropolone .

-

- Application : Tropolone has been of interest to research chemists because of its unusual electronic structure and its role as a ligand precursor .

- Methods : With metal cations, it undergoes deprotonation to form a bidentate ligand .

- Results : The resulting complexes have potential applications in various fields .

-

Formation of Tropolone Sesquiterpenoids

- Application : Tropolone sesquiterpenoids are a class of fungal secondary metabolites that contain the structural motif of a core 11-membered macrocycle derived from humulene, which is connected to one or two polyketide-derived tropolones via dihydropyran rings .

- Methods : These compounds are formed via a key hetero-Diels–Alder (hDA) reaction between a tropolone quinomethide derived from a polyketide pathway and the sesquiterpene humulene .

- Results : They possess diverse and potent bioactivities .

-

Synthesis of Bicyclo [3.2.0]heptyl Structure

- Application : An alternate route for the synthesis of Tropolone is a [2+2] cycloaddition of cyclopentadiene with a ketene to give a bicyclo [3.2.0]heptyl structure .

- Methods : The synthesis involves various chemical reactions .

- Results : The resulting bicyclo [3.2.0]heptyl structure has potential applications in various fields .

Safety And Hazards

Tropolone Tosylate can cause severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this substance .

Zukünftige Richtungen

Tropolone derivatives are well known for their antibacterial properties and some have promise as antimalarial treatments . The identification of the enzymes responsible for tropolone synthesis could help in generating a wider range of compounds for evaluation . The knowledge of the tropolone biosynthetic pathway is interesting to chemists and may also lead to the discovery of new drugs .

Eigenschaften

IUPAC Name |

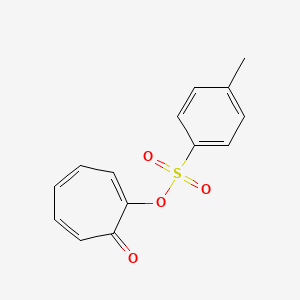

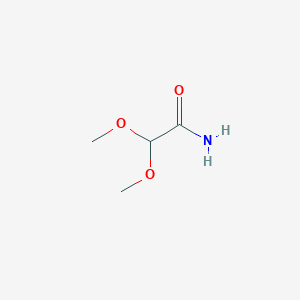

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-7-9-12(10-8-11)19(16,17)18-14-6-4-2-3-5-13(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMFQREGHLKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340249 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropolone Tosylate | |

CAS RN |

38768-08-0 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropolone Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)